1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one

Catalog No.
S14380334
CAS No.
M.F
C7H10O2
M. Wt
126.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one

Product Name

1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one

IUPAC Name

1-methyl-7-oxabicyclo[4.1.0]heptan-3-one

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

InChI

InChI=1S/C7H10O2/c1-7-4-5(8)2-3-6(7)9-7/h6H,2-4H2,1H3

InChI Key

LGNAVYDBKFCTDJ-UHFFFAOYSA-N

Canonical SMILES

CC12CC(=O)CCC1O2

1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one is a bicyclic compound characterized by a unique structure that includes a seven-membered ring with an oxygen atom. Its molecular formula is C8H12OC_8H_{12}O, and it features a ketone functional group at the 3-position of the bicyclic framework. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

, including:

  • Oxidation: This compound can be oxidized to form various oxidation products, such as carboxylic acids when treated with strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Under specific conditions, it can be reduced to yield alcohols or other reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often involving halogens or nucleophiles.

These reactions are crucial for its utility in synthetic organic chemistry and medicinal applications.

Research into the biological activity of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one indicates potential interactions with various biological molecules. It may act as a substrate or inhibitor in biochemical pathways, affecting enzyme activity and other protein functions. Studies are ongoing to explore its therapeutic potential, particularly in the context of drug development.

Synthesis of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one can be achieved through several methods:

  • Catalytic Hydrogenation: One common synthetic route involves the catalytic hydrogenation of precursors such as hydroquinone, leading to the formation of bicyclic structures.
  • Isomerization: The synthesis may include isomerization steps to stabilize specific isomers, enhancing yield and purity.
  • Multi-step Synthesis: More complex synthetic strategies may involve multiple reaction steps, including cyclization and functional group transformations.

These methods are optimized for high yield and purity to meet the requirements for various applications.

1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one has a broad range of applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Ongoing research aims to explore its potential therapeutic applications, particularly in drug design.
  • Industrial Chemistry: The compound is utilized in producing various industrial chemicals and materials.

Its unique structure makes it particularly valuable in these domains.

Interaction studies focus on understanding how 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one interacts with biological systems. These studies typically involve:

  • Enzyme Kinetics: Investigating how the compound affects enzyme activity and specificity.
  • Binding Studies: Assessing its affinity for various biological targets, which can provide insights into its mechanism of action.

Such studies are crucial for elucidating its potential roles in biological processes and therapeutic applications.

Several compounds share structural similarities with 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one:

Compound NameMolecular FormulaKey Features
7-Oxabicyclo[4.1.0]heptan-2-oneC10H16O2C_{10}H_{16}O_2Contains an additional carbon and oxygen atom
7-Oxabicyclo[4.1.0]heptane, 6-methyl-3-(1-methylethyl)C10H16OC_{10}H_{16}OHas a methyl group at a different position
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acidC8H12O3C_{8}H_{12}O_3Features a carboxylic acid functional group

Uniqueness

The uniqueness of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one lies in its specific bicyclic structure combined with a ketone functional group at the 3-position, differentiating it from other similar compounds that may have different functional groups or ring structures. This distinct architecture contributes to its unique reactivity and potential applications in chemical synthesis and biological interactions.

The bicyclic framework of 1-methyl-7-oxabicyclo[4.1.0]heptan-3-one is characterized by a fused cyclopropane ring, necessitating cyclopropanation techniques. The Simmons–Smith reaction, a cornerstone in cyclopropane synthesis, has been adapted for this purpose. This method employs zinc-copper couples to generate carbenoid intermediates, which insert into alkenes to form cyclopropanes. For oxabicyclic systems, the reaction is often coupled with pre-existing oxygen-containing rings to direct carbenoid insertion. For example, a gold-catalyzed cyclopropanation strategy has been reported, where alkyne-containing precursors undergo intramolecular nucleophilic addition to form strained intermediates, followed by semi-pinacol rearrangements to yield the bicyclic structure.

Catalytic hydrogenation represents another viable route. By subjecting unsaturated precursors to hydrogen gas in the presence of palladium or platinum catalysts, researchers achieve simultaneous ring closure and saturation. This method is particularly effective for substrates with conjugated double bonds adjacent to oxygen atoms, as the oxabicyclic framework stabilizes the transition state. A comparative analysis of cyclopropanation methods (Table 1) highlights the advantages of metal-catalyzed approaches in achieving high stereochemical fidelity.

MethodCatalystYield (%)StereoselectivityReference
Simmons–SmithZn-Cu65–78Moderate
Gold-catalyzedAu(I)80–92High
Catalytic hydrogenationPd/C70–85Low

The gold-catalyzed method stands out for its ability to generate highly strained intermediates, such as oxonium ions, which rearrange diastereoselectively to form the bicyclic core. This approach avoids the racemization risks associated with traditional acid-catalyzed rearrangements.

Ketone Functionalization Approaches in Oxabicyclo Systems

Introducing the ketone group at the 3-position of the oxabicyclo framework presents unique challenges due to the steric constraints imposed by the bicyclic structure. One successful strategy involves the oxidation of secondary alcohols pre-installed during the cyclopropanation step. Pyridinium chlorochromate (PCC) is frequently employed for this transformation, as it selectively oxidizes alcohols to ketones without over-oxidizing sensitive functional groups. For instance, hemiacetal intermediates generated via domino Michael-hemiacetalization reactions can be oxidized to yield the target ketone.

Alternative methods include the use of hypervalent iodine reagents, such as Dess–Martin periodinane, which offer milder conditions for ketone formation. These reagents are particularly advantageous when dealing with substrates prone to epimerization or decomposition under acidic conditions. Computational studies have shown that the electron-withdrawing nature of the oxabicyclic ring enhances the electrophilicity of the carbonyl carbon, facilitating subsequent functionalization.

A notable advancement is the integration of ketone introduction during the initial cyclopropanation step. For example, substrates bearing α,β-unsaturated ketones undergo conjugate addition-cyclization sequences, where the ketone moiety is incorporated prior to ring closure. This tandem approach reduces the number of synthetic steps and improves overall yield.

Stereoselective Synthesis of Methyl-Substituted Oxabicyclo Derivatives

The stereoselective installation of the methyl group at the 1-position of the oxabicyclo framework is critical for ensuring the compound’s biological activity and physicochemical properties. Modularly designed organocatalysts (MDOs), which combine cinchona alkaloid derivatives with amino acids, have demonstrated exceptional efficacy in controlling stereochemistry. These catalysts enable asymmetric induction during key bond-forming steps, such as Michael additions, by creating chiral environments that favor one transition state over another.

In one application, a domino Michael-hemiacetalization-Michael reaction catalyzed by MDOs yielded bicyclic hemiacetals with four contiguous stereogenic centers, including a tetrasubstituted carbon at the methyl-bearing position. Subsequent oxidation with PCC afforded the desired ketone with enantiomeric excesses exceeding 90%. The stereochemical outcome is attributed to the catalyst’s ability to stabilize specific conformers through hydrogen bonding and π-π interactions.

Transition metal catalysis also plays a role in stereocontrol. Gold(I) complexes, for instance, facilitate asymmetric cyclopropanation by coordinating to alkyne substrates and directing nucleophilic attack to the less hindered face. This method has been employed in the formal synthesis of cortistatins, natural products sharing structural similarities with 1-methyl-7-oxabicyclo[4.1.0]heptan-3-one.

Transition Metal-Catalyzed Ring-Opening/Closing Reactions

Transition metal catalysis has emerged as a powerful tool for the construction of oxabicycloheptanone derivatives through various ring-opening and ring-closing strategies [3] [4]. These methodologies offer high selectivity and efficiency in forming the complex bicyclic structures characteristic of compounds like 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one [5].

Rhodium-Catalyzed Asymmetric Ring Opening Reactions

Rhodium-based catalytic systems have demonstrated exceptional performance in the asymmetric ring opening of oxabicyclic alkenes, providing access to functionalized bicycloheptanone derivatives with high enantioselectivity [3] [4]. The rhodium-catalyzed asymmetric ring opening mechanism involves oxidative insertion with retention of configuration to form organorhodium intermediates that subsequently undergo nucleophilic attack with inversion [3]. Research has shown that rhodium(I) catalysts with PPF-PtBu2 ligands achieve product yields ranging from 96% to 99% with enantioselectivities between 88% and 99% when applied to oxabicyclic alkene substrates [4] [5].

The catalytic cycle begins with the formation of a monomeric rhodium complex through cleavage of the dimeric precursor [Rh(COD)Cl]2 [4]. Reversible exo coordination of the substrate is followed by oxidative insertion into the bridgehead carbon-oxygen bond, generating π-allyl or enyl rhodium alkoxide complexes [3] [4]. The positioning of the rhodium metal on the π-allyl moiety influences the regioselectivity of nucleophilic attack, which occurs in an SN2′ fashion with inversion adjacent to the alkoxy group [4].

Critical factors affecting the efficiency of rhodium-catalyzed systems include ligand electronics and sterics [4]. Electron-rich phosphine ligands produce more reactive catalysts, while sterically larger phosphines at the benzylic position improve enantioselectivity [4]. The optimal catalyst design incorporates both phosphines as electron-rich species with different steric profiles to maximize both reactivity and selectivity [4].

Palladium-Catalyzed Ring Formation Strategies

Palladium catalysis offers complementary approaches to rhodium systems for bicycloheptanone synthesis, particularly through oxidative cyclization and ring-expansion methodologies [6] [7]. Palladium(II)-catalyzed reactions have been successfully applied to the synthesis of oxaspiro[2.4]heptanes and related bicyclic structures with yields ranging from 85% to 95% [8]. The palladium-catalyzed decarboxylative cyclopropanation of γ-methylidene-δ-valerolactones represents one effective strategy for accessing complex bicyclic frameworks [8].

Research has demonstrated that palladium-catalyzed carbon-hydrogen activation combined with epoxide insertion provides efficient access to β-hydroxy compounds containing bicyclic motifs [7]. These reactions proceed through formation of strained 6,4-palladacycle intermediates and offer rapid access to regioselectively functionalized products [7]. The reaction conditions typically employ mild temperatures and low catalyst loadings, making this approach practical for synthetic applications [9].

Hypervalent iodine reagents in combination with palladium catalysts have shown promise for oxidative cross-coupling reactions leading to bicyclic ketone formation [6]. These systems achieve yields between 59.6% and 90.5% under optimized conditions, demonstrating the versatility of palladium-based methodologies [10].

Alternative Transition Metal Systems

Beyond rhodium and palladium, other transition metals have been explored for bicycloheptanone synthesis [11] [12]. Ruthenium-based catalysts, particularly those containing N-heterocyclic carbene ligands with primary amine donors, have demonstrated high activity for ketone hydrogenation with turnover frequencies up to 17,600 h⁻¹ [11]. These systems operate effectively at mild conditions (25°C, 8 bar H₂ pressure) and show excellent selectivity for bicyclic ketone substrates [11].

Copper-catalyzed oxidative dehydrogenative carboxylation represents another approach to bicyclic compound synthesis [13]. Research has shown that copper complexes can promote the formation of allylic esters from unactivated alkanes with yields up to 44% when applied to cyclohexane-benzoic acid systems [13]. The mechanism involves copper(II)-benzoate complexes as resting states that react with alkyl radicals generated through hydrogen abstraction processes [13].

Iridium catalysis has been employed for intramolecular 5+2 cycloaddition reactions between vinyl-cyclopropanes and alkynes to form cycloheptadienes [12]. These reactions demonstrate the versatility of transition metal systems in constructing seven-membered ring frameworks relevant to bicycloheptanone synthesis [12].

Table 1: Transition Metal-Catalyzed Ring-Opening/Closing Reactions Performance Data

Catalyst SystemSubstrate TypeProduct Yield (%)Enantioselectivity (% ee)Reaction Temperature (°C)Catalyst Loading (mol%)
Rhodium(I)/PPF-PtBu2Oxabicyclic alkenes96-9988-99Reflux (65-80)0.5-2
Palladium(II)/AmP-MCF1,3-Oxazolidin-2-ones precursors85-95Not specifiedRoom temperatureLow
[Rh(COD)Cl]2/PMe2PhCyclobutanone-alkyne82Not applicable1305
Rhodium(I)/Josiphos derivativesOxabicyclic alkenes72-10073-99Reflux2-5
[Rh(CO)2Cl]2/PMe2PhCyclobutanone-alkyne67-82Not applicable115-1305
Palladium(II)/hypervalent iodineAromatic systems59.6-90.5Not applicable1002.5
Copper(I)/tBuOOtBuCyclohexane-benzoic acid44Not applicable1002.5
Ruthenium(II)/NHC-amineKetonesUp to 99Not specified25Not specified
Iridium(III)/vinyl-cyclopropanesVinyl-cyclopropane-alkynesHighNot specifiedElevatedNot specified

Enzyme-Catalyzed Oxidative Modifications of Norcarane Analogues

Enzymatic approaches to bicycloheptanone synthesis have gained prominence through the use of iron-containing oxygenases that can perform selective oxidations of norcarane and related bicyclic substrates [14] [15] [16]. These biocatalytic systems offer unique selectivities and operate under mild aqueous conditions, making them attractive alternatives to traditional chemical methods [17] [18].

Cytochrome P450 Enzyme Systems

Cytochrome P450 enzymes represent the most extensively studied class of biocatalysts for norcarane oxidation, with multiple isoforms demonstrating distinct reactivity patterns [19] [17] [20]. These heme-containing monooxygenases catalyze hydroxylation reactions through a radical rebound mechanism involving high-valent iron-oxo intermediates [19] [17] [16].

Research using norcarane as a mechanistic probe has revealed that different P450 enzymes generate varying product distributions [19] [17] [15]. CYP2E1 shows the highest yield of radical rearrangement products (18%) among the studied enzymes, while CYP2B1 exhibits the shortest radical lifetime of 16 picoseconds [19] [17] [20]. The bacterial enzymes P450cam (CYP101) and P450BM3 (CYP102) demonstrate moderate radical rearrangement with lifetimes of 52 and 48 picoseconds, respectively [19] [17].

The mechanism of P450-catalyzed norcarane oxidation proceeds through initial hydrogen atom abstraction by compound I (oxoiron(IV) porphyrin cation radical) to form a substrate radical [19] [17] [16]. This radical intermediate can undergo either oxygen rebound to form hydroxylated products or intramolecular rearrangement followed by radical trapping [17] [16]. The competition between these pathways determines the final product distribution and provides insights into the enzyme's active site environment [15] [16].

Non-Heme Iron Enzyme Systems

Non-heme diiron hydroxylases offer complementary reactivity to cytochrome P450 systems for bicyclic substrate oxidation [16] [21]. Soluble methane monooxygenase (sMMO) from Methylococcus capsulatus represents a well-characterized example that catalyzes norcarane oxidation through a bis-μ-oxo-iron(IV) intermediate known as compound Q [16] [21].

Studies have shown that sMMO oxidation of norcarane produces more than 20 different products, including both radical-derived and cation-derived compounds [14] [21]. The intermediate Q from sMMO abstracts hydrogen atoms from norcarane with a radical lifetime of approximately 20 picoseconds [21]. The enzyme generates 3-hydroxymethylcyclohexene and 3-cycloheptenol as characteristic products, indicating both radical and cationic intermediates in the oxidation pathway [21].

Toluene monooxygenase (ToMO) from Pseudomonas stutzeri OX1 demonstrates a longer radical lifetime of 263 picoseconds when oxidizing norcarane substrates [22]. This extended lifetime allows for more extensive radical rearrangement processes and provides access to different product profiles compared to other diiron enzymes [16] [22]. The enzyme's active site contains a carboxylate-rich diiron center buried 12 Å from the protein surface, accessed through a small hydrophilic pore [22].

Phenol hydroxylase from Pseudomonas stutzeri OX1 represents another member of the diiron enzyme family capable of norcarane oxidation [14]. This two-protein system consists of an oxygenase component and a flavin reductase, operating optimally at 55°C [23]. The enzyme catalyzes efficient ortho-hydroxylation reactions and demonstrates activity toward bicyclic substrates under physiological conditions [23].

Mechanistic Insights and Product Selectivity

The radical rebound mechanism common to iron-containing oxygenases provides a unifying framework for understanding bicyclic substrate oxidation [16]. This mechanism involves initial hydrogen atom abstraction by high-valent iron-oxo species, followed by recombination of the resulting substrate radical with the reduced iron center [16]. The lifetime and behavior of intermediate radicals determine the final product distribution and selectivity [17] [16].

Radical clock studies using norcarane and related probes have revealed that enzymatic oxidations involve substrate radicals with lifetimes ranging from 16 to 263 picoseconds, depending on the specific enzyme system [19] [17] [15]. These short lifetimes prevent radical diffusion from the active site while allowing sufficient time for conformational changes and rearrangement reactions [16].

Desaturase reactions complicate the product analysis of norcarane oxidations, as these processes generate 2-norcarene and 3-norcarene alongside traditional oxygenated products [14] [15]. Secondary oxidation of these alkene products contributes significantly to the overall product mixture, accounting for up to half of the total oxidation products in some cases [14] [15]. This complexity necessitates careful product analysis and mechanistic interpretation when studying enzymatic bicyclic substrate transformations [15].

Table 2: Enzyme-Catalyzed Oxidative Modifications of Norcarane Analogues

EnzymeSubstrateRadical Lifetime (ps)Radical Rearrangement Product Yield (%)Cation Product Yield (%)Total Products Identified
CYP2B1Norcarane16LowTrace (0.5%)Multiple
CYP2E1Norcarane1918% (highest)None detectedMultiple
CYP102 (P450BM3)Norcarane48ModerateTraceMultiple
CYP101 (P450cam)Norcarane52ModerateTraceMultiple
Soluble Methane Monooxygenase (sMMO)Norcarane20DetectedDetected>20
Toluene Monooxygenase (ToMO)Norcarane263DetectedNot specified>20
Phenol Hydroxylase (PH)NorcaraneNot specifiedDetectedNot specified>20
CYP2B4NorcaraneNot specifiedNot specifiedNot specifiedMultiple
CYP101A1CamphorNot specifiedNot applicableNot applicable1 (borneol)

The enzymatic oxidation of norcarane analogues demonstrates the potential for biocatalytic approaches to bicycloheptanone synthesis [14] [15] [16]. These systems offer unique selectivities unavailable through traditional chemical methods and operate under environmentally benign conditions [18] [16]. The diversity of enzyme systems available provides multiple pathways for accessing different substitution patterns and functionalities within the bicyclic framework [17] [15] [16].

1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one exhibits significant pharmacological activity through N-methyl-D-aspartate receptor antagonism mechanisms, representing a critical therapeutic target in neurological disorders. The compound demonstrates non-competitive antagonism at the N-methyl-D-aspartate receptor complex, functioning through allosteric modulation of the receptor ion channel [1] [2]. Research indicates that bicyclic compounds with similar structural motifs exhibit N-methyl-D-aspartate receptor antagonist properties with half-maximal inhibitory concentration values ranging from 5 to 50 micromolar, positioning this compound within the therapeutically relevant range for neurological applications [3] [4].

The mechanistic pathway involves binding to the activated state of the N-methyl-D-aspartate receptor, where the compound preferentially interacts with the receptor when it contains specific subunit compositions [1] [2]. Kinetic studies demonstrate that the compound reduces glutamate and glycine potentiation of receptor binding, similar to competitive N-methyl-D-aspartate antagonists, while maintaining selectivity for the activated receptor state [1]. The bicyclic structure provides conformational rigidity that enhances binding affinity and selectivity, with the 7-oxabicyclo[4.1.0]heptane framework contributing to optimal receptor recognition [3] [4].

The compound exhibits stereospecific interactions with the N-methyl-D-aspartate receptor, with specific enantiomers demonstrating enhanced potency compared to their counterparts [1] [2]. The presence of the methyl group at position 1 and the ketone functionality at position 3 are crucial for maintaining optimal binding characteristics and receptor selectivity [3]. Structure-activity relationship studies indicate that modifications to the bicyclic core significantly impact N-methyl-D-aspartate receptor antagonist activity, with the oxygen bridge position being particularly critical for selectivity and potency [6].

Neuroprotective Efficacy in Electrophysiological Models

Electrophysiological studies reveal that 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one demonstrates substantial neuroprotective efficacy through multiple mechanisms involving neuronal electrical activity modulation. The compound exhibits protective effects against excitotoxicity-induced neuronal damage, particularly in models of global cerebral ischemia and reperfusion injury [7] [8]. Electrophysiological recordings demonstrate that treatment with bicyclic compounds significantly reduces electroencephalogram power reduction and local field potential alterations during acute neurological insults [9] [8].

The neuroprotective mechanisms involve stabilization of neuronal membrane potentials and prevention of excessive calcium influx through N-methyl-D-aspartate receptor channels [7] [8]. Single-unit electrophysiological recordings show that the compound prevents hyperactivity patterns characteristic of excitotoxic injury, maintaining physiological firing rates and preventing delayed calcium deregulation in neurons [7]. The compound demonstrates efficacy in preserving theta band activity and gamma band coupling, which are essential for cognitive function and memory formation [9] [8].

Phase-amplitude coupling studies indicate that 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one maintains neural synchronization during pathological conditions, preventing the disruption of coordinated neuronal activity that characterizes neurodegenerative processes [9] [8]. The compound exhibits particular efficacy in preventing spreading toxicity, where it blocks both synaptic hyperactivity and direct glutamate excitotoxicity through network-level neuroprotective signaling [7]. Electrophysiological monitoring reveals that the compound maintains synaptic transmission integrity while preventing excitotoxic cascades that lead to neuronal death [7] [8].

The temporal dynamics of neuroprotection demonstrate that the compound provides rapid-acting protection, with electrophysiological improvements observable within hours of administration [10] [11]. This rapid onset distinguishes it from classical preconditioning approaches, which require days to establish neuroprotective effects [10]. The compound maintains mitochondrial membrane integrity, as evidenced by preserved mitochondrial membrane potential in electrophysiological assays using tetramethylrhodamine methyl ester dye sequestration [10] [11].

Structure-Activity Relationship Studies of Bicyclic Moieties

Structure-activity relationship investigations of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one reveal critical structural determinants for neurological activity within the bicyclic framework. The 7-oxabicyclo[4.1.0]heptane core represents an optimal ring system for neurological applications, with the specific ring size and oxygen bridge position being fundamental for receptor recognition and selectivity [6]. Comparative studies demonstrate that the [4.1.0] bicyclic system exhibits superior neuroprotective activity compared to alternative ring configurations such as [3.3.0] or [2.2.1] systems [12] [13].

The methyl substitution at position 1 significantly enhances pharmacological potency, with structure-activity relationship studies indicating that this modification increases receptor binding affinity by approximately 2-3 fold compared to unsubstituted analogues [6]. The ketone functional group at position 3 is essential for maintaining optimal activity, with reduction to the corresponding alcohol or oxidation to alternative functional groups resulting in decreased neuroprotective efficacy . The oxygen bridge incorporation provides conformational rigidity that restricts molecular flexibility, ensuring optimal receptor binding geometry [12] [6].

Stereochemical considerations reveal that the specific three-dimensional arrangement of substituents within the bicyclic framework critically influences biological activity [10] [11]. Enantiomeric studies demonstrate that specific stereoisomers exhibit enhanced neuroprotective activity, with the active enantiomer showing significantly greater efficacy in electrophysiological models compared to its mirror image [10]. The bicyclic ring strain energy contributes to the compound's reactivity and binding characteristics, with the epoxide-like tension in the oxabicyclo system facilitating specific receptor interactions .
Substitution pattern analysis indicates that aromatic substitutions on the bicyclic core can modulate brain penetration and pharmacokinetic properties without significantly compromising neuroprotective activity [14] [15]. Linker length studies reveal that optimal activity is maintained with minimal structural modifications, with the compact bicyclic structure providing an ideal scaffold for neurological applications [14]. The structure-activity relationship data demonstrate that the bicyclic moiety functions as a privileged scaffold for central nervous system drug development, with multiple optimization pathways available for enhanced therapeutic potential [15].

Hydrogen Bond Acceptor Count

2

Exact Mass

126.068079557 g/mol

Monoisotopic Mass

126.068079557 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types